molecular formula C10H10F2 B3315212 4-(2,6-Difluorophenyl)-1-butene CAS No. 951892-39-0

4-(2,6-Difluorophenyl)-1-butene

Cat. No.: B3315212
CAS No.: 951892-39-0
M. Wt: 168.18 g/mol
InChI Key: SALVKPMWJDYUSA-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-1-butene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(2,6-Difluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-1-butene involves its interaction with various molecular targets. The difluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The butene chain provides a site for further chemical modifications, allowing the compound to act as a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 4-(2,6-Difluorophenyl)-1-butene
  • 3-(2,6-Difluorophenyl)-1-butene
  • 2-(2,6-Difluorophenyl)-1-butene

Comparison: this compound is unique due to the specific positioning of the difluorophenyl group on the butene chain. This positioning can influence the compound’s reactivity and physical properties. Compared to other similar compounds, this compound may exhibit different chemical behavior in reactions such as electrophilic aromatic substitution and hydrogenation .

Properties

IUPAC Name

2-but-3-enyl-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVKPMWJDYUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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